

Application Notes and Protocols for 1-Ethynylcyclohexene in Polymer Chemistry

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Compound of Interest

Compound Name: **1-Ethynylcyclohexene**

Cat. No.: **B1205888**

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Introduction

1-Ethynylcyclohexene is a versatile cyclic alkyne monomer that holds significant promise in the field of polymer chemistry.^{[1][2]} Its unique structure, featuring a reactive terminal alkyne group and a cyclohexene ring, offers multiple avenues for polymerization and post-polymerization functionalization.^[1] This document provides detailed application notes and experimental protocols for the use of **1-ethynylcyclohexene** as a monomer, with a particular focus on its potential applications in drug development and materials science. The ability to precisely tailor the properties of polymers derived from this monomer makes it a valuable tool for creating advanced functional materials.^[1]

Physicochemical Properties of 1-Ethynylcyclohexene

A thorough understanding of the monomer's properties is essential for designing polymerization experiments and for the characterization of the resulting polymers.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀	[3]
Molecular Weight	106.17 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	148-151 °C	[3]
Density	0.903 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.496	[3]
Storage Temperature	2-8°C	[3]
Key Safety Hazards	Flammable liquid and vapor, Causes skin and eye irritation	[3][4]

Synthesis of 1-Ethynylcyclohexene Monomer

The following is a typical two-step laboratory-scale synthesis of **1-ethynylcyclohexene** starting from cyclohexanone.

Protocol 3.1: Synthesis of 1-Ethynylcyclohexanol

This procedure is adapted from the known synthesis of similar propargyl alcohols.

Materials:

- Cyclohexanone
- Trimethylsilylacetylene (TMSA)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dry ice/acetone bath
- Standard glassware for anhydrous reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium solution to the THF.
- Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.
- Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous $MgSO_4$.
- Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.
- Dissolve the crude product in THF and add TBAF solution.
- Stir the mixture at room temperature for 2 hours.
- Quench the reaction with water and extract with diethyl ether.

- Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

Protocol 3.2: Dehydration of 1-Ethynylcyclohexanol to **1-Ethynylcyclohexene**

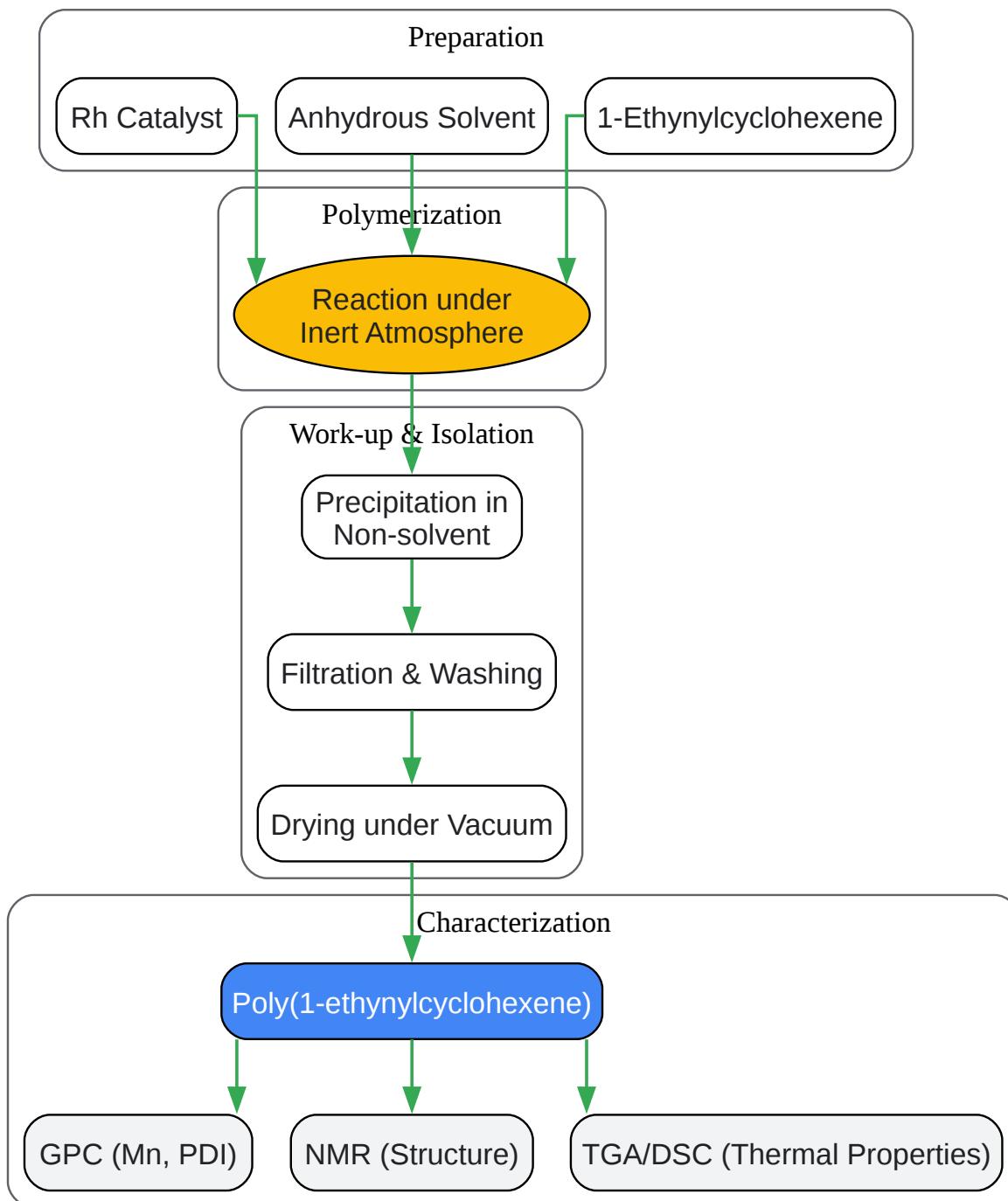
Materials:

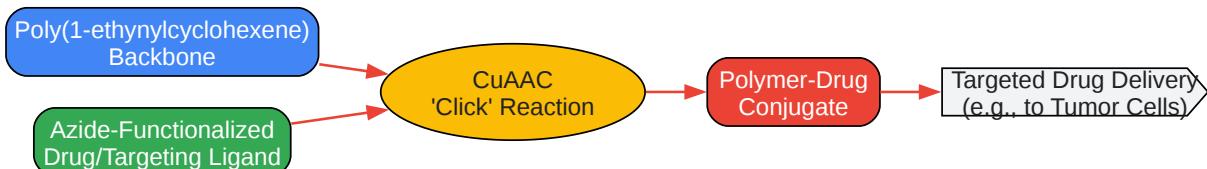
- 1-Ethynylcyclohexanol
- Phosphorus oxychloride (POCl_3)
- Pyridine
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

Procedure:

- In a round-bottom flask, dissolve 1-ethynylcyclohexanol in pyridine.
- Cool the mixture to 0 °C in an ice bath.
- Add phosphorus oxychloride dropwise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
- Wash the combined organic layers with saturated aqueous NaHCO_3 and then with brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude **1-ethynylcyclohexene** by vacuum distillation to yield a colorless liquid.[1]





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